molecular formula C15H16O2 B049715 2-[2-(3-Methoxyphenyl)ethyl]phenol CAS No. 167145-13-3

2-[2-(3-Methoxyphenyl)ethyl]phenol

Cat. No.: B049715
CAS No.: 167145-13-3
M. Wt: 228.29 g/mol
InChI Key: HGQQRAXOBYWKDV-UHFFFAOYSA-N
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Description

2-[2-(3-Methoxyphenyl)ethyl]phenol, also known as this compound, is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Analysis

2-[2-(3-Methoxyphenyl)ethyl]phenol and its derivatives have been the subject of various structural and molecular analyses. Studies have revealed detailed insights into their molecular configuration, bonding geometry, and intramolecular interactions. For instance, Wallet, Molins, and Miravitlles (1995) examined the structural aspects of a similar compound, highlighting the importance of intramolecular hydrogen bonding and the orientation of methoxyphenyl groups in determining molecular structure (Wallet, Molins, & Miravitlles, 1995).

Interaction with Proteins

Research has also delved into how these compounds interact with proteins like Bovine Serum Albumin (BSA). Ghosh, Rathi, and Arora (2016) investigated the fluorescence spectral data of such interactions, offering insights into binding constants and the mode of quenching (Ghosh, Rathi, & Arora, 2016).

Polymerization and Material Applications

In the realm of materials science, these compounds have been utilized in polymerization processes. Uyama, Lohavisavapanich, Ikeda, and Kobayashi (1998) discovered that the phenolic moiety of a related compound reacts selectively in polymerization, leading to thermally cross-linked polymers with potential for various applications (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).

Chemopreventive Properties

The chemopreventive properties of these compounds have also been studied. Curini, Epifano, Genovese, Marcotullio, and Menghini (2006) reviewed the pharmacological properties of a related compound, highlighting its potential as a cancer chemopreventive agent (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Antioxidant Activity

Studies have also been conducted on the antioxidant activities of phenolic compounds, including derivatives of this compound. Chen, Yang, Ma, Li, Shahzad, and Kim (2020) explored the relationship between the structural features of phenolic acids and their antioxidant effectiveness (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).

Catalytic Applications

The use of related compounds in catalytic processes has been a topic of research as well. Tshabalala and Ojwach (2018) investigated the use of these compounds in the hydrogenation of alkenes and alkynes, shedding light on the catalytic activities and kinetics (Tshabalala & Ojwach, 2018).

Application in Synthesis and Antibacterial Activities

In the field of synthetic chemistry and microbiology, the compound and its derivatives have been synthesized and tested for antibacterial activities. Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its metal complexes, noting their antibacterial efficacy, particularly against Escherichia coli (Li-fen, 2011).

Mechanism of Action

Target of Action

The primary target of 2-[2-(3-Methoxyphenyl)ethyl]phenol is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation.

Mode of Action

This compound acts as an intermediate in the preparation of sarpogrelate analogues . Sarpogrelate hydrochloride, derived from this compound, is a potent and selective antagonist of the 5-HT2A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the 5-HT2A receptor.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 3476±220 °C . It has a slight solubility in chloroform and methanol , which could potentially impact its bioavailability.

Result of Action

As an intermediate in the synthesis of sarpogrelate, it contributes to the overall effect of sarpogrelate as a potent and selective 5-ht2a receptor antagonist .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions could potentially affect its stability.

Safety and Hazards

Safety data for 2-[2-(3-Methoxyphenyl)ethyl]phenol indicates that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, the chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

Future Directions

As an intermediate used to prepare sarpogrelate analogues, future research may focus on the development of new analogues and their potential applications .

Biochemical Analysis

Biochemical Properties

2-[2-(3-Methoxyphenyl)ethyl]phenol plays a significant role in biochemical reactions, particularly in the synthesis of sarpogrelate analogues. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound’s interaction with cytochrome P450 enzymes facilitates its conversion into active metabolites that can exert pharmacological effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of endothelial cells by modulating the expression of genes involved in vascular tone and inflammation. Additionally, the compound can impact cell signaling pathways related to platelet aggregation, thereby influencing hemostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with 5-HT2A receptors. By acting as an antagonist at these receptors, the compound inhibits serotonin-induced platelet aggregation and vasoconstriction. This inhibition is achieved through competitive binding to the receptor sites, preventing serotonin from exerting its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert atmospheric conditions at room temperature. It may undergo degradation when exposed to light or heat, leading to a decrease in its efficacy. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, it may induce toxic effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion by cytochrome P450 enzymes into active metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its pharmacological activity and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its pharmacological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall pharmacological profile .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-8,11,16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQRAXOBYWKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442119
Record name 2-[2-(3-methoxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167145-13-3
Record name 2-[2-(3-Methoxyphenyl)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167145-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-methoxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-[2-(3-methoxyphenyl)ethyl]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-[2-(3-Methoxyphenyl)ethyl]phenol in pharmaceutical synthesis?

A1: this compound is a crucial intermediate in the synthesis of Sarpogrelate Hydrochloride [, , ]. This compound is not the final active pharmaceutical ingredient but plays a vital role in the multi-step synthesis process.

Q2: Can you describe the synthetic route for this compound as outlined in the research?

A2: Multiple synthetic routes are presented in the research papers. One method starts with salicylaldehyde, utilizing benzyl protection, reduction, chlorination, Arbuzov reaction, and Wittig-Horner reaction to ultimately yield this compound []. Another approach involves using 3-methoxybenzyltriphenylphosphonium chloride and salicylaldehyde in a Wittig reaction, followed by hydrogenation and further reactions to obtain the desired compound [].

Q3: Are there any alternative methods mentioned for synthesizing this compound?

A3: Yes, one of the papers describes a novel method starting with salicylaldehyde. This method involves benzyl protection, deoxidization, cl-substitution, Arbuzov reaction, Wittig-Horner reaction, and finally catalytic hydrogenation to obtain this compound []. This method claims to be a new approach compared to existing techniques.

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